molecular formula C9H6Cl2N2O2 B13926783 4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13926783
M. Wt: 245.06 g/mol
InChI Key: IPUQVXSTQABQGJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine and methyl groups. The presence of these substituents imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloropyridine with methylamine followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

4,5-dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6Cl2N2O2/c1-3-6(10)7(11)4-2-5(9(14)15)13-8(4)12-3/h2H,1H3,(H,12,13)(H,14,15)

InChI Key

IPUQVXSTQABQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(NC2=N1)C(=O)O)Cl)Cl

Origin of Product

United States

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